3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thienopyrimidinones . It is synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors . This compound is part of a larger family of compounds that have been studied for their cytotoxicity and proliferative activity .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 389.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 389.12316933 g/mol . The topological polar surface area of the compound is 112 Ų . The compound has a heavy atom count of 26 .Mechanism of Action
Future Directions
The study of “3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives is ongoing, with a focus on their cytotoxicity and proliferative activity . These compounds have potential applications in the field of anticancer research . Future research may focus on optimizing the synthesis process, studying the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies .
Properties
IUPAC Name |
3-ethyl-6-methyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(10-9(11)13)4-5(2)14-7/h5H,3-4H2,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCWPSSUPBOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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